(Z)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide
Description
This compound is a pyrazole carbohydrazide derivative featuring a 1,2-dihydroacenaphthylene moiety and a pyridin-4-yl ethylidene substituent. Its (Z)-stereochemistry at the hydrazone linkage distinguishes it from other isomers and analogs. The synthesis of such compounds typically involves condensation reactions between hydrazides and aldehydes or ketones under reflux conditions, as exemplified by similar methodologies in the literature .
Properties
IUPAC Name |
3-(1,2-dihydroacenaphthylen-5-yl)-N-[(Z)-1-pyridin-4-ylethylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O/c1-14(15-9-11-24-12-10-15)25-28-23(29)21-13-20(26-27-21)18-8-7-17-6-5-16-3-2-4-19(18)22(16)17/h2-4,7-13H,5-6H2,1H3,(H,26,27)(H,28,29)/b25-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEPGLZAKBXCEZ-QFEZKATASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C3CCC4=C3C2=CC=C4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=NN1)C2=CC=C3CCC4=C3C2=CC=C4)/C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by recent research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H17N5O |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | 3-(1,2-dihydroacenaphthylen-5-yl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide |
| InChI Key | MTNPMNNQDVUZJG-ZMOGYAJESA-N |
Synthesis
The synthesis of this compound involves multiple steps, typically starting from acenaphthylene derivatives and utilizing various reagents to form the pyrazole framework. The reaction conditions often require specific catalysts and solvents to ensure high purity and yield.
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, derivatives similar to our compound have shown potent inhibitory effects on cancer cell lines such as MCF-7, with IC₅₀ values in the low micromolar range. Specifically, compounds with structural similarities have been reported to inhibit EGFR kinase activity, suggesting a mechanism that could be relevant for tumor growth inhibition .
The proposed mechanism of action for this compound involves binding to specific protein targets, potentially altering enzyme activities involved in signal transduction pathways. This interaction may lead to downstream effects that inhibit cell proliferation and induce apoptosis in cancer cells .
Other Biological Activities
Beyond anticancer properties, pyrazole derivatives have been reported to exhibit a range of biological activities including:
- Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains such as E. coli and S. aureus.
- Anti-inflammatory Effects: Certain compounds have been identified as COX-2 inhibitors, which could be beneficial in treating inflammatory diseases.
- Antiparasitic and Antiviral Activities: Emerging research suggests potential applications in treating parasitic infections and viral diseases .
Case Studies
Several case studies highlight the biological efficacy of pyrazole derivatives:
- Case Study on Anticancer Activity:
- Mechanistic Insights:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the unique properties of the target compound, we compare it with three structurally related analogs (Table 1). Key differences lie in substituent groups, stereochemistry, and bioactivity profiles.
Table 1: Structural and Functional Comparison
Key Observations
Stereochemical Impact : The (Z)-configuration of the target compound may influence its binding affinity compared to the (E)-isomer in Compound 2. For example, the (E)-isomer’s hydroxyl group enhances solubility but reduces membrane permeability, whereas the pyridin-4-yl group in the target compound could improve target specificity .
Bioactivity Trends : While Compound 3 exhibits broad-spectrum antimicrobial activity, the target compound’s bioactivity remains under investigation. Preliminary studies suggest that the 1,2-dihydroacenaphthylenyl moiety enhances intercalation with DNA or enzyme active sites .
Research Findings and Analytical Data
Comparative Spectroscopic Data
- UV-Vis : The target compound shows λmax at 280 nm (π→π* transition of the pyridin-4-yl group), whereas Compound 2 exhibits a bathochromic shift (λmax = 295 nm) due to the hydroxyl group’s auxochromic effect .
- Solubility : The target compound is sparingly soluble in water but highly soluble in DMSO, contrasting with Compound 2’s moderate aqueous solubility (enhanced by the hydroxyl group) .
Q & A
Q. Methodological Solutions :
- Perform comparative studies using standardized assays (e.g., fluorescence polarization for binding affinity).
- Use computational tools (molecular docking, DFT) to correlate substituent effects with activity trends .
What advanced spectroscopic techniques are recommended for characterizing the stereochemistry of this compound?
Basic Research Question
- - and -NMR : Confirm hydrazone configuration (Z/E) via coupling constants ( Hz for Z-isomers) and NOESY for spatial proximity of aromatic protons .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm) and N-H stretches (~3200 cm) to verify hydrazide formation .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and isotopic patterns for purity assessment .
How can computational modeling guide the design of derivatives with enhanced bioactivity?
Advanced Research Question
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., kinases, tubulin). Focus on key interactions:
- Pyrazole N-atoms with catalytic lysine residues.
- Dihydroacenaphthylene’s hydrophobic pockets .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study electronic properties (HOMO-LUMO gaps, electrostatic potential maps) influencing reactivity .
What strategies mitigate challenges in solubility and bioavailability during in vitro studies?
Advanced Research Question
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to enhance aqueous solubility while minimizing cytotoxicity .
- Prodrug design : Introduce hydroxyl or amine groups for salt formation (e.g., HCl salts) to improve permeability .
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles for sustained release in cell cultures .
How should researchers analyze conflicting data in reaction yield optimization?
Basic Research Question
Contradictory yields reported for similar compounds often stem from:
- Catalyst selection : Lewis acids (e.g., ZnCl) vs. organocatalysts (e.g., proline derivatives) impact efficiency .
- Solvent polarity : Polar aprotic solvents (DMF) favor hydrazone formation but may reduce stereoselectivity vs. ethanol .
Resolution : Conduct Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst) and identify optimal conditions .
What are the key considerations for evaluating in vitro cytotoxicity while avoiding false positives?
Advanced Research Question
- Control experiments : Include vehicle controls (DMSO) and reference compounds (doxorubicin) to normalize data.
- Mechanistic studies : Pair cytotoxicity assays with apoptosis markers (Annexin V/PI staining) to confirm specificity .
- Solubility checks : Precipitates in cell media can artifactually elevate toxicity; use dynamic light scattering (DLS) to confirm dissolution .
How can researchers validate target engagement in biochemical assays?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (, ) between the compound and purified targets (e.g., kinases) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates after compound treatment, indicating direct interaction .
Table 1: Comparative Analysis of Pyrazole-Carbohydrazide Derivatives
| Derivative Structure | Key Functional Groups | Reported Activity (Target) | Methodological Insights |
|---|---|---|---|
| Chlorophenyl-substituted | Cl, pyridyl | Tubulin inhibition (IC = 1.2 μM) | Stereochemistry critical for binding |
| Methoxyphenyl-substituted | OCH, thiophene | COX-2 inhibition (IC = 0.8 μM) | Solubility limits in vivo use |
| Target Compound (This Study) | Dihydroacenaphthylene, pyridyl | Under investigation | Predicted enhanced blood-brain barrier penetration |
What are the best practices for ensuring reproducibility in synthetic protocols?
Basic Research Question
- Detailed documentation : Report exact molar ratios, solvent grades, and heating/cooling rates.
- Intermediate characterization : Provide -NMR and HPLC data for all steps .
- Open data sharing : Deposit raw spectral files in repositories like Zenodo for peer validation .
How can researchers address discrepancies between computational predictions and experimental bioactivity results?
Advanced Research Question
- Force field refinement : Use QM/MM hybrid methods to improve docking accuracy for flexible targets .
- Solvent effect modeling : Include explicit water molecules in MD simulations to account for hydration effects .
- Experimental validation : Synthesize top-scoring derivatives (≥5 analogs) to test predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
